6-(3-Aminophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3-aminophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJIKZZGWCQRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686937 | |
| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-36-9 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(3-aminophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Aminonicotinic Acid: A Versatile Building Block in Medicinal Chemistry
A Note to the Researcher: Initial searches for "6-(3-Aminophenyl)nicotinic acid" did not yield a specific Chemical Abstracts Service (CAS) number or readily available supplier information. This suggests that it may be a novel compound or a less common derivative. This guide will therefore focus on the closely related and commercially significant compound, 6-Aminonicotinic acid (CAS No: 3167-49-5) . This versatile heterocyclic compound, with its amino and carboxylic acid functionalities on a pyridine ring, is a crucial precursor in the development of a wide range of therapeutic agents.[1] The principles and applications discussed herein for 6-aminonicotinic acid can provide a strong foundational understanding for the potential synthesis and utility of its derivatives.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 6-aminopyridine-3-carboxylic acid[2] |
| Synonyms | 6-Amino-3-pyridinecarboxylic acid, 2-Amino-5-pyridinecarboxylic acid[3] |
| CAS Number | 3167-49-5[1][3][4] |
| Molecular Formula | C₆H₆N₂O₂[2][3] |
| Molecular Weight | 138.12 g/mol [2] |
| Appearance | White to light grey or light yellow crystalline powder[3][4][5] |
| Melting Point | >300 °C[3][4] |
| SMILES | C1=CC(=NC=C1C(=O)O)N[2] |
Physicochemical Properties:
| Property | Value |
| XLogP3 | 1.4[2] |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Polar Surface Area | 76.2 Ų[2] |
| Water Solubility | The product is water soluble and may spread in water systems.[6] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[6] Recommended storage at 0-8 °C.[3] |
Synthesis and Manufacturing
The synthesis of 6-aminonicotinic acid is a critical process for ensuring a high-purity intermediate for pharmaceutical applications. While various proprietary methods exist, a common laboratory-scale synthesis involves the hydrolysis of its ester precursor, ethyl 6-aminonicotinate.[7]
Experimental Protocol: Hydrolysis of Ethyl 6-aminonicotinate [7]
-
Dissolution: Dissolve ethyl 6-aminonicotinate in methanol.
-
Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature for approximately 18 hours.
-
Solvent Removal: Remove the methanol under reduced pressure (in vacuo).
-
Dilution and Acidification: Dilute the residue with water and acidify with a 2 N hydrochloric acid (HCl) solution to a pH of approximately 3.
-
Isolation: Isolate the resulting precipitate by centrifugation.
-
Washing and Drying: Wash the precipitate with water and dry under vacuum to yield 6-aminonicotinic acid as an off-white solid.
Modern manufacturing practices may employ techniques such as continuous flow systems to optimize reaction control, scalability, and yield, ensuring a consistent supply of high-purity 6-aminonicotinic acid (≥99.0% by HPLC) for the pharmaceutical industry.[8]
Applications in Drug Discovery and Development
The unique bifunctional nature of 6-aminonicotinic acid makes it an exceptionally valuable building block in medicinal chemistry. Its structure is a key component in the synthesis of novel therapeutic agents, particularly in the areas of oncology, anti-inflammatory research, and neuroscience.[1][3]
Key Therapeutic Areas of Investigation:
-
Oncology: It serves as a precursor for molecules with anti-cancer properties.[1]
-
Anti-inflammatory Agents: The scaffold is utilized in the design of compounds with anti-inflammatory activity.[1][3]
-
Neuroscience: A series of 6-aminonicotinic acid analogues have been synthesized and characterized as novel GABA(A) receptor agonists, presenting new opportunities for designing drugs targeting this important neurotransmitter system.[9]
-
Enzyme Inhibition: It is a known inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating its potential in the development of antibacterial agents.[4]
The diagram below illustrates the central role of 6-aminonicotinic acid as a starting material for generating diverse chemical entities for drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-aminonicotinic acid. It is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.[2][6][10][11][12]
GHS Hazard Information:
Recommended Personal Protective Equipment (PPE) and Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are readily available.[10]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may also be necessary.[10]
-
Skin Protection: Wear protective gloves and suitable protective clothing.[10]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, wear an approved respirator.[10]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]
The following workflow outlines the general safety precautions for handling 6-aminonicotinic acid in a laboratory setting.
Supplier Information
6-Aminonicotinic acid is available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is crucial to verify the purity and quality of the product, often by requesting a certificate of analysis (CoA).[1]
Selected Suppliers:
| Supplier | Purity/Grades Offered |
| Tokyo Chemical Industry (TCI) | >98.0% |
| Chem-Impex | ≥99% (HPLC)[3] |
| Fisher Scientific | 98%[11] |
| ChemicalBook | Various suppliers listed with different purities[4] |
| SynQuest Laboratories, Inc. | (BOC protected form available)[10] |
| Nanjing Tengxiang Import & Export Co. Ltd. | 98% min[5] |
Spectroscopic Data
Spectroscopic data is essential for the verification of the chemical structure and purity of 6-aminonicotinic acid.
-
Infrared (IR) Spectrum: The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for 3-Pyridinecarboxylic acid, 6-amino-.[13]
-
Mass Spectrometry: The NIST WebBook also contains the mass spectrum (electron ionization) for this compound.[13] PubChem provides predicted collision cross-section values for various adducts.[14]
Researchers should always acquire and interpret spectroscopic data for their specific batch of the compound to ensure its identity and purity before use in synthetic procedures.
Conclusion
6-Aminonicotinic acid is a cornerstone intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its robust synthetic routes and versatile reactivity make it an invaluable tool for researchers and drug development professionals. While the specifically requested "this compound" remains elusive in common chemical databases, the foundational knowledge of 6-aminonicotinic acid's chemistry, applications, and handling provides a critical starting point for the exploration of its more complex derivatives.
References
- The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. (URL not provided)
- 6-Aminonicotinic acid, 6-BOC protected - Safety Data Sheet. Synquest Labs. (URL not provided)
- 6-Aminonicotinic acid - SAFETY DATA SHEET. (2025-09-15). (URL not provided)
-
6-Aminonicotinic acid 3167-49-5. Nanjing Tengxiang Import & Export Co. Ltd. (URL: [Link])
-
6-Aminonicotinic acid | C6H6N2O2 | CID 18496. PubChem. (URL: [Link])
-
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. (2014-09-12). (URL: [Link])
-
6-Aminonicotinic Acid | C6H6N2O2 | CID 18496. PubChem - NIH. (URL: [Link])
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2024-12-05). (URL not provided)
- SAFETY DATA SHEET - TCI Chemicals. (2025-02-03). (URL not provided)
-
Methyl 6-aminonicotinate – preparation and application. Georganics. (2023-12-28). (URL: [Link])
- Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. (URL not provided)
-
3-Pyridinecarboxylic acid, 6-amino-. NIST WebBook. (URL: [Link])
-
6-aminonicotinic acid (C6H6N2O2). PubChemLite. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]
- 5. 6-Aminonicotinic acid 3167-49-5 | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 6-Aminonicotinic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 3-Pyridinecarboxylic acid, 6-amino- [webbook.nist.gov]
- 14. PubChemLite - 6-aminonicotinic acid (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Thermodynamic Stability of 6-(3-Aminophenyl)nicotinic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of 6-(3-Aminophenyl)nicotinic acid. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the fundamental principles and established methodologies for a thorough investigation, drawing parallels from studies on analogous nicotinic acid derivatives. A profound understanding of the thermodynamic stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketable product is fraught with challenges, with the solid-state properties of the API playing a pivotal role. Thermodynamic stability, which governs the tendency of a substance to exist in its lowest energy state, is a cornerstone of these properties. For a molecule like this compound, which possesses both a carboxylic acid and an aromatic amine moiety, the potential for forming various crystalline structures (polymorphs), solvates, and hydrates is significant. These different solid forms can exhibit distinct physical and chemical properties, including solubility, dissolution rate, bioavailability, and manufacturability.[1][2] An unstable form can transition to a more stable, but potentially less soluble, form over time, compromising the therapeutic efficacy and safety of the drug product. Therefore, a comprehensive evaluation of the thermodynamic stability is not merely a regulatory requirement but a scientific necessity.
Part 1: Theoretical Framework for Stability Assessment
The thermodynamic stability of a solid-state material is intimately linked to its crystal lattice energy and the intermolecular interactions within that lattice. For this compound, hydrogen bonding (between carboxylic acid groups, between the amine and the carboxylic acid, and involving the pyridine nitrogen), π-π stacking interactions between the aromatic rings, and van der Waals forces will be the primary determinants of its crystal packing and, consequently, its stability.
A critical concept in this context is polymorphism , the ability of a compound to exist in more than one crystalline form.[1][2] Different polymorphs of the same compound are chemically identical but have different arrangements of the molecules in the crystal lattice. This results in different free energies, with the most stable polymorph at a given temperature and pressure having the lowest free energy. Metastable forms, while kinetically stable under certain conditions, will have a thermodynamic driving force to convert to the most stable form. The investigation of polymorphism is therefore a central part of assessing thermodynamic stability.[3][4][5]
Part 2: Experimental Workflow for Stability Characterization
A multi-technique approach is essential for a robust evaluation of the thermodynamic stability of this compound. The following workflow outlines the key experimental stages, from initial characterization to in-depth stability assessment.
Caption: Workflow for polymorph screening and stability assessment.
Protocol 5: Polymorph Screening by Crystallization
-
Solvent Selection: Choose a diverse range of solvents with varying polarities and hydrogen bonding capabilities.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a solvent at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it slowly.
-
Anti-Solvent Addition: Add a poor solvent to a solution of the compound to induce precipitation.
-
-
Analysis: Characterize the resulting solids by PXRD, DSC, and TGA to identify any new forms.
Protocol 6: Slurry Conversion Studies
-
Preparation: Create a slurry of a mixture of two different polymorphs in a solvent in which they are sparingly soluble.
-
Equilibration: Agitate the slurry for an extended period (days to weeks).
-
Analysis: Periodically take a sample of the solid, dry it, and analyze it by PXRD. The form that increases in proportion over time is the more thermodynamically stable form under those conditions.
Part 3: Data Interpretation and Stability Landscape
The culmination of these experiments is the construction of a stability landscape for this compound. This involves ranking the identified solid forms in order of their thermodynamic stability. The most stable form will generally have the highest melting point, the lowest solubility, and will be the form to which other, metastable forms convert over time.
It is also crucial to investigate the potential for the formation of salts, as the molecule has both an acidic carboxylic acid group and a basic amino group. The pKa values of these functional groups will influence the likelihood of salt formation with various counter-ions.
Conclusion: A Proactive Approach to a Stable Drug Substance
A thorough understanding of the thermodynamic stability of this compound is not an academic exercise but a critical component of risk mitigation in drug development. By employing the systematic, multi-technique approach outlined in this guide, researchers can identify the most stable solid form, understand its physical and chemical properties, and develop a robust manufacturing process and formulation that ensures the delivery of a safe and effective medication to patients. The principles and methodologies described herein, while drawing from the broader knowledge of nicotinic acid derivatives, provide a solid foundation for the specific investigation of this compound.
References
-
Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]
- Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.
-
Long, S., & Li, T. (2010). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 10(6), 2465–2469. [Link]
-
Long, S., et al. (2015). π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 17(3), 541-552. [Link]
-
Berry, D. J., et al. (2008). New polymorphs of isonicotinamide and nicotinamide. Chemical Communications, (42), 5468-5470. [Link]
-
ResearchGate. Pictorial representation of synthesized nicotinic acid derivatives (6a–j). [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
Kuthan, J., & Kvapil, L. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. [Link]
-
Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613. [Link]
-
France, S. P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Catalysis, 3. [Link]
-
Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]
-
France, S. P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Physical Chemistry Chemical Physics. Thermodynamics of amyloid fibril formation from chemical depolymerization. [Link]
-
Mura, P., et al. (1995). Thermal Analysis as a Screening Technique in Preformulation Studies of Picotamide Solid Dosage Forms. Drug Development and Industrial Pharmacy, 21(12), 1457-1473. [Link]
-
MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]
-
Zielenkiewicz, T., & Zielenkiewicz, W. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5471. [Link]
-
Semantic Scholar. Calorimetric study and thermal analysis of crystalline nicotinic acid. [Link]
-
Pobudkowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(11), 3326. [Link]
-
ResearchGate. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. [Link]
-
MDPI. Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. [Link]
-
NIST. Niacin. [Link]
-
Ma, L., et al. (2015). Nicotinic acid is a common regulator of heat-sensing TRPV1-4 ion channels. Scientific Reports, 5, 8906. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. New polymorphs of isonicotinamide and nicotinamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profile of 6-(3-Aminophenyl)nicotinic Acid
This guide details the solubility profile, physicochemical behavior, and experimental handling of 6-(3-Aminophenyl)nicotinic acid .[1][2] It is structured to provide actionable data for researchers in medicinal chemistry and drug development, synthesizing theoretical principles with practical laboratory protocols.[1][2]
Executive Summary
This compound is an amphoteric, zwitterionic molecule widely used as an intermediate in the synthesis of kinase inhibitors and receptor antagonists. Its solubility is governed by the interplay between its polar carboxylic acid tail, the basic pyridine core, and the lipophilic phenyl-amine substituent.[1][2]
-
Primary Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]
-
pH-Dependent Solubility: High solubility in acidic (pH < 3) and alkaline (pH > 9) aqueous media; minimal solubility at the isoelectric point (pI ~4.5–5.5).[3]
-
Poor Solvents: Diethyl ether, Hexane, Dichloromethane (DCM), Toluene.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand its molecular architecture.[1][2]
| Feature | Chemical Moiety | Effect on Solubility |
| Acidic Domain | Carboxylic Acid (C3) | Ionizes at pH > 4.8, increasing water solubility.[1][3] |
| Basic Domain A | Pyridine Nitrogen | Protonates at pH < 3.0, increasing water solubility.[1][2] |
| Basic Domain B | Aniline Amine (Phenyl-NH₂) | Weak base; H-bond donor.[3] Enhances polarity but limits lipophilicity.[1][2][3] |
| Lattice Energy | Intermolecular H-Bonds | Strong H-bonding between COO⁻ and NH₃⁺/NH forms a stable crystal lattice, reducing solubility in non-polar solvents.[1][2][3] |
The Zwitterionic Effect
At neutral pH (approx.[3] pH 4–6), the molecule exists primarily as a zwitterion (internal salt).[2] The deprotonated carboxylate (COO⁻) and protonated amine/pyridine (NH⁺) create strong electrostatic interactions, resulting in:
-
Low Solubility: In water and lower alcohols at neutral pH.[2][3]
-
Precipitation: This pH range is used for purification/isolation.[2][3]
Solvent Compatibility Matrix
This matrix categorizes solvents based on their ability to solvate the specific functional groups of this compound.
Category A: High Solubility (Recommended for Stock Solutions) [3]
-
Mechanism: These polar aprotic solvents disrupt the strong intermolecular hydrogen bonding of the crystal lattice without ionizing the molecule.
-
Solubility Range: > 50 mg/mL (estimated).[3]
-
Application: NMR analysis, biological assay stock solutions, chemical reactions (couplings).[1][2]
Category B: Conditional Solubility (pH & Temperature Dependent) [3]
-
Solvents: Methanol, Ethanol, Water, Acetone/Water mixtures.[1][2]
-
Mechanism:
-
Application: Recrystallization, LC-MS mobile phases.[1][2][3]
Category C: Anti-Solvents (Precipitation Media) [3]
-
Solvents: Diethyl Ether, Hexane, Heptane, Chloroform, DCM.[1][2]
-
Mechanism: The non-polar nature cannot overcome the crystal lattice energy.[3]
-
Application: Truncating reactions, precipitating the product from DMF/DMSO.[1][2]
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for selecting a solvent based on the intended application (Reaction, Analysis, or Purification).
Caption: Decision tree for solvent selection based on the physicochemical properties of this compound.
Experimental Protocol: Determination of Saturation Solubility
Since exact literature values may vary by batch purity and crystal polymorph, the following protocol is the gold standard for determining solubility in a specific solvent system.
Materials
-
Compound: this compound (>98% purity).[3]
-
Equipment: Thermomixer, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.[1][2]
Methodology (Shake-Flask Method)
-
Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a clear glass vial.
-
Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24 hours.
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (for organic solvents) or PES filter (for aqueous).[3]
-
Quantification:
Application in Drug Development
Formulation Strategies
Due to its poor water solubility at neutral pH, formulation for biological delivery requires modification:
-
Salt Formation: React with L-Lysine, Meglumine, or Sodium Hydroxide to form a water-soluble salt.[1][2]
-
Co-solvents: Use PEG-400 (10–20%) or Captisol® (Sulfobutyl ether beta-cyclodextrin) to enhance aqueous stability.[3]
Synthesis Workflow
When using this compound as an intermediate (e.g., amide coupling):
-
Activate the carboxylic acid (e.g., with HATU/EDC).[1][2][3]
-
Reaction Completion: Add water or dilute acid to precipitate the product (if the product is less polar) or extract with Ethyl Acetate.
References
-
PubChem. (2025).[2][3][5] 6-Aminonicotinic acid: Chemical and Physical Properties. National Library of Medicine.[1][2][3] [Link]
-
DrugFuture. (n.d.).[2][3] Nicotinic Acid Properties and Toxicity Data. [Link]
-
ResearchGate. (2012).[2][3] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][6][7] Journal of Chemical Thermodynamics. [Link]
Sources
- 1. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 3. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. refp.cohlife.org [refp.cohlife.org]
Electronic Properties of Aminophenyl Substituted Nicotinic Acid Derivatives
This guide provides an in-depth technical analysis of aminophenyl-substituted nicotinic acid derivatives , a critical scaffold in medicinal chemistry (e.g., NSAIDs like Flunixin, Clonixin, Niflumic acid). It focuses on the electronic interplay between the electron-rich aminophenyl donor and the electron-deficient nicotinic acid acceptor, governing their reactivity, spectroscopy, and biological efficacy.
Technical Guide & Whitepaper
Executive Summary
The integration of an aminophenyl moiety onto the nicotinic acid (pyridine-3-carboxylic acid) core creates a unique "push-pull" electronic system. This architecture is defined by Intramolecular Charge Transfer (ICT) and Intramolecular Hydrogen Bonding (IMHB) , which collectively dictate the molecule's frontier orbitals, pKa, and binding affinity to targets like Cyclooxygenase (COX). This guide synthesizes experimental spectroscopic data with Density Functional Theory (DFT) insights to provide a roadmap for utilizing these derivatives in drug discovery and optoelectronics.
Molecular Architecture & Electronic Fundamentals
The "Push-Pull" Electronic System
The core structure consists of two aromatic systems linked by an amino bridge. The electronic behavior is dominated by the interaction between:
-
Donor: The aminophenyl ring (specifically the nitrogen lone pair).
-
Acceptor: The pyridine ring (electron-deficient due to electronegative nitrogen) and the carboxyl group (electron-withdrawing).
This conjugation lowers the HOMO-LUMO gap compared to unsubstituted nicotinic acid, shifting absorption into the near-UV/visible region (bathochromic shift).
Intramolecular Hydrogen Bonding (IMHB) & Conformation
A defining feature of 2-anilinonicotinic acid derivatives is the formation of a stable six-membered pseudo-ring via IMHB between the bridging amine (N-H) and the carbonyl oxygen of the carboxylic acid (or the pyridine nitrogen, depending on tautomer).
-
Electronic Consequence: This lock planarizes the core to some extent, maximizing
-conjugation, but steric bulk (e.g., in Flunixin) can force a twisted conformation. This twist disrupts conjugation, raising the LUMO energy and altering solubility. -
Pharmacophore Relevance: The IMHB protects the polar N-H bond, increasing lipophilicity (logP) and facilitating membrane permeability.
Figure 1: Electronic and structural causality in aminophenyl nicotinic acid derivatives.
Spectroscopic Characterization
UV-Vis Absorption Profiles
These derivatives exhibit characteristic dual-band absorption. The high-energy band corresponds to
Table 1: Comparative Spectral Data of Key Derivatives
| Derivative | Substituent (Aniline Ring) | Electronic Feature | ||
| 2-Anilinonicotinic Acid | None | 270, 315 (sh) | ~12,000 | Baseline ICT |
| Flunixin | 2-CH | 285, 328 | ~14,500 | Strong acceptor (CF |
| Clonixin | 2-Cl, 3-CH | 280, 320 | ~13,000 | Halogen effect (Inductive withdrawal) |
| Niflumic Acid | 3-CF | 288, 335 | ~15,000 | Enhanced conjugation |
Note: Data represents typical values in Methanol/Ethanol. "sh" = shoulder.
Fluorescence & Solvatochromism
While native fluorescence is often quenched by the rotation of the aniline ring (non-radiative decay), rigidification or solvent polarity can activate emission.
-
Solvatochromism: Positive solvatochromism is observed. In polar aprotic solvents (DMSO), the emission red-shifts due to stabilization of the highly dipolar excited state (ICT state).
-
Diagnostic Use: Fluorescence is negligible in water but significant in hydrophobic pockets (e.g., BSA binding), making these molecules self-reporting probes for protein binding.
Computational Modeling (DFT Guidelines)
To accurately predict the properties of novel derivatives, Density Functional Theory (DFT) is the standard.
Frontier Molecular Orbitals (FMO)[1]
-
HOMO: Predominantly localized on the aminophenyl ring and the bridging nitrogen lone pair.
-
LUMO: Delocalized over the nicotinic acid (pyridine) ring and the carboxyl group.
-
Gap (
): Typically 3.5 - 4.2 eV. A smaller gap correlates with higher antioxidant activity and softer chemical hardness (higher reactivity).
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the binding pharmacophore:
-
Negative Potential (Red): Carboxyl oxygens and Pyridine Nitrogen (H-bond acceptors).
-
Positive Potential (Blue): Bridging N-H and Carboxyl O-H (H-bond donors).
-
Neutral (Green): The hydrophobic phenyl ring (lipophilic interaction site).
Experimental Protocols
Protocol: Green Synthesis of 2-Anilinonicotinic Acids
Rationale: Traditional Ullmann coupling requires harsh conditions. This protocol uses boric acid as a catalyst, promoting the reaction via activation of the 2-chloronicotinic acid electrophile.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Boric Acid (
, 10-30 mol% catalyst) -
Water (for workup)[1]
Workflow:
-
Mixing: Combine 2-chloronicotinic acid, aniline derivative, and boric acid in a mortar; grind to a fine powder.
-
Heating: Transfer to a round-bottom flask. Heat neat (solvent-free) at 110–120°C for 15–45 minutes. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Workup: Cool to room temperature. Add water (20 mL) and stir. The product typically precipitates as a solid.
-
Purification: Filter the solid. Wash with dilute HCl (to remove unreacted aniline) followed by water. Recrystallize from Ethanol/Water.
Protocol: Spectroscopic pKa Determination
Rationale: The zwitterionic nature requires precise pH titration coupled with UV-Vis to determine the dissociation constants of the carboxyl and pyridinium groups.
-
Preparation: Dissolve derivative (
M) in water/methanol (90:10). -
Titration: Adjust pH from 2.0 to 12.0 using HCl/NaOH.
-
Measurement: Record UV-Vis spectra at 0.5 pH intervals.
-
Analysis: Plot Absorbance at
vs. pH. The inflection points correspond to (COOH COO ) and (Pyridinium Pyridine).
Applications in Drug Design
The electronic properties directly translate to pharmacodynamics:
-
COX Inhibition: The electron-deficient pyridine ring mimics the arachidonic acid transition state in the COX active site. The twisted conformation (controlled by the IMHB) fits the hydrophobic channel.
-
Bioisosterism: The aminophenyl-nicotinic scaffold is a bioisostere of the N-arylanthranilic acid (fenamate) class but often possesses superior solubility due to the pyridine nitrogen.
Figure 2: Translation of electronic features to clinical outcomes.
References
-
Synthesis & Catalysis: Javanshir, S., et al. "Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination." New Journal of Chemistry, 2016. Link
-
Green Protocol: Khazaei, A., et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal, 2017. Link
-
Structural Analysis: Chen, P., et al. "Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids."[2] RSC Advances, 2016.[2] Link
-
Drug Analysis: "Determination of flunixin residues in bovine muscle tissue by liquid chromatography with UV detection." Journal of AOAC International. Link
-
Electronic Properties: Dobson, A. J., & Gerkin, R. E. "2-Aminonicotinic acid: Crystal structure and Hydrogen bonding."[3] Acta Crystallographica Section C, 1997.[3] Link
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 6-(3-Aminophenyl)nicotinic acid
Executive Summary
This application note details a validated protocol for the synthesis of 6-(3-aminophenyl)nicotinic acid , a critical scaffold in the development of kinase inhibitors and protein degraders (PROTACs). While direct coupling of unprotected amino acids is theoretically possible, it often suffers from low yields due to catalyst poisoning and difficult zwitterion purification.
This guide presents a "Protect-then-Hydrolyze" strategy , utilizing the methyl ester intermediate to ensure high solubility, efficient silica purification, and reproducible yields (>85%). We also provide an optimized direct coupling method for process chemists seeking to minimize step count.
Strategic Analysis & Retrosynthesis
The Challenge of Zwitterions
The target molecule contains both a basic amine (
Retrosynthetic Pathway
To mitigate these risks, we employ Methyl 6-chloronicotinate as the electrophile. The ester group prevents salt formation during coupling and renders the intermediate lipophilic enough for standard flash chromatography.
Figure 1: Retrosynthetic logic prioritizing purification efficiency via an ester intermediate.
Critical Process Parameters (CPP)
Success in this synthesis relies on controlling three variables:
| Parameter | Selection | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate dppf ligand has a large bite angle, accelerating reductive elimination and stabilizing the Pd center against coordination by the free amine [1]. |
| Base | Na₂CO₃ (2.0 M aq) | Strong enough to activate the boronic acid but mild enough to prevent premature hydrolysis of the methyl ester during coupling. |
| Solvent | 1,4-Dioxane | High boiling point (101°C) allows for faster kinetics; excellent miscibility with aqueous base ensures efficient transmetallation. |
| Atmosphere | Argon/Nitrogen | Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (phenol formation) and catalyst oxidation. |
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 6-(3-aminophenyl)nicotinate (The Coupling)
Reaction Scale: 1.0 gram (approx.[1] 5.8 mmol) Time: 4–6 hours
Reagents:
-
Methyl 6-chloronicotinate: 1.00 g (5.83 mmol)
-
3-Aminophenylboronic acid: 0.96 g (7.00 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂: 238 mg (0.29 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃): 1.24 g (11.66 mmol, 2.0 equiv) dissolved in 6 mL water.
-
1,4-Dioxane: 24 mL (degassed).
Step-by-Step Methodology:
-
Degassing (Critical): In a separate flask, sparge the 1,4-dioxane and the 2M Na₂CO₃ solution with argon for 15 minutes. Why: Dissolved oxygen promotes the formation of phenol byproducts from the boronic acid.
-
Assembly: To a 100 mL round-bottom flask (or pressure vial) equipped with a magnetic stir bar, add the Methyl 6-chloronicotinate , 3-Aminophenylboronic acid , and Pd(dppf)Cl₂ .
-
Solvent Addition: Evacuate the flask and backfill with argon (3 cycles). Syringe in the degassed 1,4-dioxane.
-
Activation: Add the aqueous Na₂CO₃ solution via syringe. The mixture will turn biphasic.
-
Reaction: Heat the mixture to 90°C with vigorous stirring (800 rpm). Note: Vigorous stirring is essential to increase the interfacial surface area for transmetallation.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting chloride usually disappears within 4 hours.
-
Workup:
-
Purification: Flash column chromatography (SiO₂).
-
Gradient: 0%
60% EtOAc in Hexanes. -
Yield Expectation: 85–92% (Yellow solid).
-
Protocol B: Hydrolysis to this compound
Reaction Scale: Uses product from Protocol A.
Reagents:
-
Methyl ester intermediate: 1 equiv.
-
Lithium Hydroxide (LiOH·H₂O): 3.0 equiv.
-
Solvent: THF/Water (3:1).
Step-by-Step Methodology:
-
Dissolve the ester in THF. Add the LiOH dissolved in water.
-
Stir at Room Temperature for 2–3 hours. Heating is rarely needed and may cause decarboxylation.
-
The Isoelectric Workup (Crucial Step):
-
The reaction mixture will be basic (pH > 12). The product is soluble as the carboxylate salt.
-
Carefully acidify with 1M HCl dropwise while stirring.
-
Target pH: Adjust pH to 4.5 – 5.0 (the approximate isoelectric point).
-
At this pH, the zwitterionic product has minimum solubility and will precipitate as a solid.
-
-
Isolation: Filter the precipitate, wash with cold water (2x) and diethyl ether (to remove non-polar impurities).
-
Drying: Dry under high vacuum at 45°C.
Mechanism & Pathway Visualization[5]
Understanding the catalytic cycle helps in troubleshooting. If the reaction stalls, it is usually at the Transmetallation step due to insufficient base or poor phase mixing.
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle highlighting key entry points for reagents.
Troubleshooting & Quality Control
Common Failure Modes
-
Black Precipitate (Pd Black): Indicates catalyst decomposition.
-
Cause: Oxygen leak or insufficient ligand stabilization.
-
Fix: Use fresh catalyst or add 10 mol% free ligand (dppf or PPh₃).
-
-
Low Conversion:
-
Cause: Boronic acid homocoupling (phenol formation).
-
Fix: Add the boronic acid in portions or increase equivalents to 1.5x.
-
-
Product Stuck in Aqueous Phase (Step 2):
-
Cause: pH is too high (carboxylate) or too low (ammonium salt).
-
Fix: strictly adjust pH to 4.5–5.0. If no precipitate forms, saturate with NaCl and extract with n-Butanol.
-
QC Specifications
For drug development applications, the final material should meet:
-
HPLC Purity: >95% (254 nm).
-
Pd Residuals: <20 ppm (requires metal scavenger resin treatment, e.g., SiliaMetS® Thiol, if used for biological assays).
-
1H NMR: Diagnostic peaks:
- ppm (d, 1H, Pyridine H-2)
- ppm (dd, 1H, Pyridine H-4)
-
Broad singlet
5-6 ppm (NH₂).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. (2025).[2] Experimental procedures for the functionalization of 6-Bromonicotinonitrile (Analogous heteroaryl coupling protocols).
-
Common Organic Chemistry. (2023). Suzuki Reaction - Palladium Catalyzed Cross Coupling Conditions.[2][3][5][6][7][8][9][10]
-
Li, X., et al. (2024).[3] Aminative Suzuki-Miyaura coupling.[5][7] Science, 383(6686), 1019-1024.[7] (Advanced mechanistic insights).
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature.
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Note & Protocols: Leveraging 6-(3-Aminophenyl)nicotinic Acid for the Construction of Advanced Metal-Organic Frameworks in Drug Development
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in biomedical applications, particularly in drug delivery and therapeutics.[1][2] Their high surface area, tunable pore sizes, and the ability to functionalize their organic linkers make them ideal candidates for hosting and releasing therapeutic agents.[3][4] This application note provides a comprehensive guide to the use of a versatile and underexplored ligand, 6-(3-Aminophenyl)nicotinic acid , in the solvothermal synthesis of novel MOFs. We will detail a representative protocol for the synthesis of a hypothetical nickel-based MOF, Ni-APNA, and outline its characterization and potential application in controlled drug release. The inherent functionalities of the ligand—a carboxylic acid for metal coordination, a pyridine ring for structural diversity, and a pendant amino group for post-synthetic modification and enhanced drug interaction—offer a rich chemical landscape for the design of sophisticated drug delivery systems.[5][6]
Introduction: The Scientific Rationale for this compound in MOF-based Drug Delivery
The design of effective drug delivery systems necessitates carriers with high loading capacity, biocompatibility, and controlled release kinetics.[3] MOFs, constructed from metal nodes and organic linkers, offer a modular platform to achieve these goals.[7] The choice of the organic linker is paramount as it dictates the framework's topology, porosity, and chemical functionality.
This compound is a particularly compelling ligand for several reasons:
-
Bifunctional Coordination: The molecule presents two primary coordination sites: the carboxylate group of the nicotinic acid and the nitrogen atom of the pyridine ring. This allows for the formation of robust and dimensionally diverse framework structures.
-
Pendant Amino Group: The amino group on the phenyl ring provides a crucial site for post-synthetic modification (PSM).[8] This allows for the attachment of targeting moieties (e.g., folic acid for cancer cell targeting), solubility enhancers (e.g., polyethylene glycol), or other functional groups to fine-tune the MOF's properties.[2][8] The basicity of the amino group can also enhance interactions with acidic drug molecules and may improve CO2 adsorption properties, a feature that can be useful for certain therapeutic applications.[6]
-
Structural Asymmetry: The asymmetric nature of the ligand can lead to the formation of non-centrosymmetric crystal structures, which may exhibit interesting physical properties.
This application note will guide researchers through the synthesis and characterization of a novel MOF using this promising ligand, with a focus on its potential application in the field of drug development.
Synthesis of a Representative MOF: Ni-APNA
The following protocol describes the solvothermal synthesis of a hypothetical nickel-based MOF, designated as Ni-APNA, using this compound as the organic linker. Solvothermal synthesis is a widely employed method for generating high-quality crystalline MOFs.[9][10]
Materials and Equipment
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Nickel(II) nitrate hexahydrate | ≥98.5% | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | High boiling point solvent, optimal for solvothermal synthesis.[11] |
| Ethanol | 200 proof, absolute | Sigma-Aldrich | Used for washing and solvent exchange. |
| Chloroform | ACS reagent, ≥99.8% | Sigma-Aldrich | Used for washing. |
| Teflon-lined stainless-steel autoclave (23 mL) | — | Parr Instrument Co. | Essential for solvothermal synthesis under pressure.[10] |
| Centrifuge | — | — | For product isolation. |
| Schlenk line or vacuum oven | — | — | For activation of the MOF. |
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for Ni-APNA MOF.
Step-by-Step Synthesis Protocol
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 42.8 mg (0.2 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution.
-
In a separate 20 mL scintillation vial, dissolve 58.2 mg (0.2 mmol) of Nickel(II) nitrate hexahydrate in 5 mL of DMF.
-
-
Solvothermal Reaction:
-
Combine the two precursor solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it in a preheated oven at 120 °C for 72 hours. The elevated temperature and pressure facilitate the crystallization of the MOF.[9]
-
-
Product Isolation and Washing:
-
After 72 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally.
-
Open the autoclave and collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), centrifuging and decanting after each wash to remove unreacted starting materials.
-
Subsequently, wash the product with ethanol (3 x 10 mL) to begin the process of solvent exchange.
-
-
Activation of the MOF:
-
To prepare the MOF for characterization and application, the solvent molecules within the pores must be removed. This process is known as activation.[10][11]
-
Immerse the washed crystals in chloroform for 24 hours to exchange the ethanol.
-
Decant the chloroform and transfer the solid product to a Schlenk tube.
-
Heat the sample under a dynamic vacuum at 150 °C for 12 hours. This will remove the guest solvent molecules from the pores, making the internal surface area accessible.[12]
-
Characterization of Ni-APNA
Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the MOF.
| Technique | Purpose | Expected Outcome for Ni-APNA |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[13][14] | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be distinct from the starting materials. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.[13] | A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles.[13] | Uniformly shaped crystals, providing insight into the crystallization process. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the MOF structure and the coordination of the carboxylate group to the metal center.[13] | The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric COO- stretching bands, indicating coordination to the Ni(II) center. The N-H stretching bands of the amino group should also be visible. |
| Brunauer-Emmett-Teller (BET) Gas Sorption Analysis | To determine the specific surface area and pore volume of the activated MOF.[11] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected, which is crucial for drug loading. |
Application in Drug Delivery: A Protocol for Doxorubicin Loading and Release
The high surface area and functionalizable pores of Ni-APNA make it a promising candidate for drug delivery.[1][15] Doxorubicin (DOX), a common anticancer drug, can be loaded into the MOF and its release can be studied.
Doxorubicin Loading Protocol
-
Preparation of DOX Solution: Prepare a 1 mg/mL stock solution of Doxorubicin hydrochloride in deionized water.
-
Loading Procedure:
-
Disperse 10 mg of activated Ni-APNA in 5 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug encapsulation within the MOF pores.
-
Collect the DOX-loaded MOF (DOX@Ni-APNA) by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the product with deionized water to remove any surface-adsorbed DOX.
-
-
Quantification of Loaded DOX:
-
Measure the absorbance of the supernatant before and after the loading process using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the amount of loaded DOX by subtracting the amount of DOX in the supernatant from the initial amount. The loading capacity can be expressed as: Loading Capacity (wt%) = (mass of loaded drug / mass of MOF) x 100%
-
In Vitro Drug Release Protocol
-
Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 (physiological pH) and pH 5.5 (endosomal pH of cancer cells).
-
Release Study:
-
Disperse 10 mg of DOX@Ni-APNA in 10 mL of each PBS solution in separate dialysis bags (MWCO 10 kDa).
-
Place the dialysis bags in 40 mL of the corresponding fresh PBS solution and keep them in a shaking water bath at 37 °C.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Quantify the amount of released DOX in the withdrawn samples using a UV-Vis spectrophotometer at 480 nm.
-
Plot the cumulative drug release percentage as a function of time.
-
Expected Drug Release Profile
Caption: Expected pH-responsive drug release from DOX@Ni-APNA.
The protonation of the amino groups on the ligand at a lower pH (5.5) is expected to induce electrostatic repulsion and potentially partial framework instability, leading to an accelerated release of the drug. This pH-responsive behavior is highly desirable for targeted cancer therapy, as the microenvironment of tumors is often acidic.[1]
Conclusion and Future Outlook
This application note has provided a detailed, albeit representative, protocol for the synthesis, characterization, and application of a novel MOF, Ni-APNA, using this compound as a versatile organic linker. The unique combination of coordination sites and a pendant functional group on this ligand opens up a vast design space for creating advanced MOFs for drug delivery. Future work should focus on exploring different metal nodes to tune the framework's properties, undertaking post-synthetic modification of the amino group to attach targeting ligands, and conducting in-depth in vitro and in vivo studies to validate the efficacy and biocompatibility of these promising new materials.
References
- Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review | Langmuir - ACS Publications.
- Characterizations of Amino-Functionalized Metal-Organic Framework Loaded with Imidazole - Taylor & Francis eBooks.
- Metal-Organic Framework (MOFs) for Drug Delivery Applications - Semantic Scholar.
- Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing).
- Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI.
- Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed.
- Application of Metal-Organic Framework (MOF) Nano-Drug Carriers in Biomedicine.
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) - Ossila.
- Fabrication and characterization of amino acid‐functionalized MOF... - ResearchGate.
- Full article: Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs - Taylor & Francis.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH.
- Amino-Functionalizing Ce-Based MOF UiO-66 for Enhanced CO2 Adsorption and Selectivity.
- Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks | Chemistry of Materials - ACS Publications.
- Hydrothermal synthesis of MOFs | Request PDF - ResearchGate.
- Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC.
- (PDF) Activation of metal–organic framework materials - ResearchGate.
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials - Northwestern University.
- Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Publishing.
- Hydrothermal Synthesis and Characterization of a Metal–Organic Framework by Thermogravimetric Analysis, Powder X-ray Diffraction, and Infrared Spectroscopy: An Integrative Inorganic Chemistry Experiment - ACS Publications.
- Hydrothermal synthesis of MOFs - 西安交通大学.
- Precise Manipulation of Amino Groups in Zr-MOFs for Efficient Adsorption Performance.
- The Strengthening Role of the Amino Group in Metal–Organic Framework MIL-53 (Al) for Methylene Blue and Malachite Green Dye Adsorption | Journal of Chemical & Engineering Data - ACS Publications.
- The Strengthening Role of the Amino Group in Metal–Organic Framework MIL-53 (Al) for Methylene Blue and Malachite Green Dye Adsorption - ResearchGate.
- Metal-organic frameworks: structure, properties, methods of synthesis and characterization.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nano.sfedu.ru [nano.sfedu.ru]
- 8. tandfonline.com [tandfonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ossila.com [ossila.com]
- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amino-Functionalizing Ce-Based MOF UiO-66 for Enhanced CO2 Adsorption and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of Metal-Organic Framework (MOF) Nano-Drug Carriers in Biomedicine - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for Amide Coupling Reactions Using 6-(3-Aminophenyl)nicotinic Acid
Introduction: The Strategic Importance of 6-(3-Aminophenyl)nicotinic Acid in Amide Synthesis
In the landscape of medicinal chemistry and materials science, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals, natural products, and advanced polymers underscores the continuous need for robust and versatile synthetic methodologies.[1] this compound is a bifunctional building block of significant interest, presenting both a carboxylic acid on a pyridine scaffold and a nucleophilic aromatic amine. This unique arrangement offers a valuable platform for the synthesis of complex molecules, including heterocycles and polymers with tailored properties. However, the inherent electronic properties of this molecule—specifically the reduced nucleophilicity of the aniline-like amine—can render standard amide coupling reactions sluggish and low-yielding.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the successful amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and address potential challenges to ensure reproducible and high-yielding transformations.
Understanding the Substrate: Reactivity and Special Considerations
This compound possesses two key functional groups for amide bond formation: a carboxylic acid and an aromatic amine. The carboxylic acid can be activated by a variety of coupling reagents to form a reactive intermediate susceptible to nucleophilic attack. The aminophenyl group, however, behaves as an aniline derivative. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines. This electronic deficit can make it a challenging coupling partner for activated carboxylic acids.[1]
Furthermore, the bifunctional nature of the molecule introduces the potential for self-polymerization under certain conditions. Careful control of stoichiometry and reaction conditions is therefore crucial to favor the desired intermolecular coupling over unwanted side reactions.
Choosing the Right Coupling Strategy: A Comparative Overview
The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent. For a substrate like this compound, where the amine is electronically deactivated, powerful coupling agents are often required. Below is a comparison of two of the most effective and commonly employed classes of reagents: carbodiimides (represented by EDC in combination with HOBt) and uronium salts (represented by HATU).
| Coupling Reagent System | Mechanism of Action | Advantages | Disadvantages |
| EDC/HOBt | Forms a reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[2] | Water-soluble byproducts are easily removed by aqueous workup. Cost-effective. | Can be less effective for sterically hindered or electronically deactivated amines. Risk of racemization in chiral substrates. |
| HATU | Forms a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to a highly reactive OAt-active ester.[3][4] | High coupling efficiency, even with challenging substrates. Fast reaction rates. Low risk of racemization. | Higher cost compared to EDC/HOBt. Byproducts may require chromatographic separation. |
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency, especially when dealing with the less nucleophilic aniline moiety of a coupling partner for this compound.
Caption: Workflow for HATU-mediated amide coupling.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
-
Activation: To the stirred solution, add HATU (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise to the reaction mixture.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Coupling: To the activated acid mixture, add the amine coupling partner (1.1 equivalents), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a cost-effective alternative to HATU, and with the addition of DMAP, its efficiency with electron-deficient amines can be significantly enhanced.[1]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
-
Reagent Preparation: To a stirred solution of the desired amine coupling partner (1.0 equivalent) in acetonitrile (CH3CN), add this compound (1.2 equivalents).
-
Addition of Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent), 1-Hydroxybenzotriazole (HOBt) (0.1 equivalent), and 4-Dimethylaminopyridine (DMAP) (1.0 equivalent) to the reaction mixture.[1]
-
Reaction: Stir the resulting mixture at room temperature (23 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure amide derivative.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or yields are low, particularly with the EDC/HOBt protocol, consider increasing the equivalents of the coupling reagents and the amine. Switching to HATU is a reliable strategy for more challenging couplings. The addition of DMAP in the EDC/HOBt protocol is often crucial for driving the reaction to completion with aniline-type amines.[1]
-
Side Reactions: The primary side reaction to be aware of with this compound is self-polymerization. This can be minimized by using the amine coupling partner in a slight excess and by adding the coupling reagent portion-wise to the reaction mixture.
-
Solvent Choice: While DMF is a common solvent for amide couplings due to its excellent solvating properties, it can be difficult to remove during work-up. Acetonitrile and dichloromethane (DCM) are good alternatives. For EDC couplings, the water-soluble urea byproduct makes aqueous work-up straightforward, regardless of the organic solvent used.
-
Base Selection: DIPEA is a non-nucleophilic base commonly used in HATU couplings to deprotonate the carboxylic acid without competing as a nucleophile. For EDC couplings, a base may not always be necessary, but can be included if the amine starting material is used as a salt (e.g., hydrochloride).
Conclusion
The successful synthesis of amides from this compound is readily achievable with a rational approach to protocol selection and optimization. While the electronic nature of the aminophenyl moiety presents a moderate challenge, the use of potent coupling reagents such as HATU, or an optimized EDC/HOBt/DMAP system, provides reliable pathways to the desired products. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently utilize this versatile building block in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available at: [Link]
-
Reddit. (2025). What is the correct order of addition for EDCI and HOBt? Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Gambacorta, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1846-1853. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]
-
Ismaeil, E. I. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. International Journal of Health Sciences, 6(S9), 3783–3791. Available at: [Link]
-
Wang, F., et al. (2024). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Synfacts, 20(05), 0471. Available at: [Link]
-
ResearchGate. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Available at: [Link]
- Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
-
JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]
-
Trade Science Inc. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
Molychem. (n.d.). NICOTINIC ACID (NIACIN). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Available at: [Link]
- Google Patents. (n.d.). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting solubility issues of 6-(3-Aminophenyl)nicotinic acid in water
Here is a technical support center with troubleshooting guides and FAQs for 6-(3-Aminophenyl)nicotinic acid.
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its handling and use, with a primary focus on resolving solubility issues in aqueous media. As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water?
Answer: The primary reason for the poor aqueous solubility of this compound at neutral pH is its molecular structure. This compound is amphoteric, meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and basic functional groups (the aminophenyl group, -NH2, and the pyridine ring nitrogen).[1]
At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, resulting in a net neutral charge (a zwitterion). Molecules are typically least soluble in their neutral or zwitterionic state due to strong intermolecular interactions (crystal lattice energy) that water molecules cannot easily overcome. For many amino acids and similar amphoteric compounds, the pI is in the near-neutral pH range, leading to minimal solubility in pure water.[2][3] The solubility of such compounds is highly dependent on pH.[4][5][6]
Caption: pH-dependent charge states and solubility of an amphoteric molecule.
Q2: How can I determine the optimal pH to dissolve my compound?
Answer: The most effective method to enhance the solubility of this compound is through pH modification.[7] By shifting the pH away from the isoelectric point (pI), you ionize the molecule, making it a charged species (either a cation or an anion). Charged species are more readily solvated by polar solvents like water, which significantly increases solubility.[8]
You can perform a simple pH-solubility titration to find the optimal pH range for your desired concentration.
Experimental Protocol: pH-Solubility Titration
-
Preparation: Weigh a specific amount of this compound to achieve your target concentration in a set volume of high-purity water (e.g., 10 mg in 1 mL for a 10 mg/mL solution).
-
Suspension: Add the water to the solid compound in a clear glass vial with a magnetic stir bar. The mixture will appear as a cloudy suspension.
-
Acidic Titration:
-
Slowly add 1 M HCl dropwise while vigorously stirring.
-
Observe the suspension. As the pH decreases, the amino groups become protonated (-NH3+), and the compound should start to dissolve.
-
Record the pH at which the solution becomes completely clear. This is the upper limit of the acidic pH range for dissolution. For similar compounds like 4-Aminonicotinic acid, dissolution is noted in aqueous acid.[9][10]
-
-
Basic Titration (using a separate sample):
-
To a fresh sample, slowly add 1 M NaOH dropwise while vigorously stirring.
-
As the pH increases, the carboxylic acid group will be deprotonated (-COO-), and the compound will dissolve.
-
Record the pH at which the solution becomes completely clear. This is the lower limit of the basic pH range for dissolution.
-
Q3: I adjusted the pH, but my compound still won't dissolve, or the required pH is too extreme for my experiment. What are my other options?
Answer: If pH adjustment is not a viable option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[11][12][13]
Commonly used co-solvents in research and pharmaceutical development include:
| Co-solvent | Polarity | Common Use Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Excellent solubilizing power for a wide range of compounds. Use fresh, anhydrous DMSO for best results.[14] |
| Ethanol (EtOH) | Polar Protic | Biocompatible and frequently used in formulations. Less effective than DMSO for highly insoluble compounds.[11] |
| Propylene Glycol (PG) | Polar Protic | A common vehicle in pharmaceutical formulations.[7][11] |
| Polyethylene Glycol (PEG 300/400) | Polar Protic | Low molecular weight PEGs are liquid and effective solubilizers.[7][15] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Strong solubilizing power, similar to DMSO. |
Protocol: Co-solvent Screening
-
Stock Solution: First, attempt to dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., DMSO).
-
Aqueous Dilution: Once a clear stock solution is made, slowly add it to your aqueous buffer or water with vigorous stirring.
-
Observation: Monitor for any signs of precipitation. Many compounds will remain in a supersaturated state in a mixed co-solvent/water system, but this can be time-dependent.
-
Optimization: The goal is to use the lowest percentage of co-solvent necessary to maintain solubility. It is common to keep the final concentration of solvents like DMSO below 1% or even 0.1% in biological assays to avoid off-target effects.
Q4: My compound dissolved after pH adjustment but crashed out of solution later. Why did this happen and how can I prevent it?
Answer: Precipitation after initial dissolution can be attributed to several factors:
-
pH Shift: The most common cause is a change in the solution's pH. This can happen if the solution is unbuffered and absorbs atmospheric CO2 (which is acidic), or if it's mixed with other reagents that alter the final pH, shifting it closer to the compound's pI.
-
Solution: Prepare your stock solution in a buffered system (e.g., citrate buffer for acidic pH, phosphate or borate buffer for basic pH) to maintain a stable pH environment.
-
-
Common Ion Effect: If you form a salt of your compound (e.g., a hydrochloride salt by adding HCl) and then add another solution containing a high concentration of chloride ions, it can reduce the solubility of your salt form.
-
Temperature Changes: Solubility is often temperature-dependent. If you dissolved the compound with heating, it might precipitate upon cooling to room temperature. Always check solubility at the intended final temperature.
-
Metastable Supersaturation: Sometimes, particularly with co-solvents, a supersaturated solution is formed. This is a thermodynamically unstable state, and the compound may crystallize out over time.
-
Solution: Ensure your final concentration is well below the determined saturation solubility under the final conditions.
-
Caption: Troubleshooting workflow for solubility issues.
Q5: Can I use salt formation to improve the handling and solubility of this compound?
Answer: Yes, salt formation is a very common and effective strategy in drug development to improve the solubility, stability, and dissolution rate of acidic or basic compounds.[16][17] By reacting your amphoteric molecule with a strong acid or base, you can create a stable, crystalline salt form that is often more soluble than the parent "free form."
-
Acidic Salt Formation: Reacting this compound with an acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) will form a salt at the most basic site (likely one of the amino groups). This hydrochloride or sulfate salt will typically have a higher aqueous solubility and faster dissolution rate than the free form.
-
Basic Salt Formation: Reacting with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will form a salt at the carboxylic acid group. These sodium or potassium salts are also generally much more water-soluble.
A key guideline in salt formation is the "pKa rule," which states that for a stable salt to form, the difference between the pKa of the acidic group and the pKa of the basic group should be greater than 3 (ΔpKa > 3).[18] Given the pKa values of the functional groups in your molecule and those of common salt formers, creating a stable salt is highly feasible.
References
-
Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Safdar, M. Z. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Jain, D., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 133-138. [Link]
-
Al-Zoubi, N. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
LibreTexts Chemistry. (n.d.). Solubility and pH. [Link]
-
Barbosa, J., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 76, 134-143. [Link]
-
Solubility of Things. (n.d.). 6-Aminonicotinic acid. [Link]
-
Babu, P. S., et al. (2010). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 121-125. [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]
-
Ainurofiq, A., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 10(2), 64. [Link]
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]
-
ResearchGate. (2014, February 13). Effect of dissolved ampholytes in water, will they affect the pH of the medium and consequently the solubility nature of the the ampholytes?[Link]
-
PubChem. (n.d.). 5-Aminonicotinic Acid. [Link]
-
ResearchGate. (2016, November 17). How to dissolve mixture of amino acids at high concentrations?[Link]
-
PubChem. (n.d.). 6-Aminonicotinic acid. [Link]
-
ResearchGate. (2019, January 9). How to dissolve or precipitate an aromatic amino acid (Poly-L-tryptophan)?[Link]
-
Kurisaki, I., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. International Journal of Molecular Sciences, 22(12), 6483. [Link]
-
Merck Index. (n.d.). Nicotinic Acid. [Link]
-
PubChem. (n.d.). 6-Phenylnicotinic acid. [Link]
-
Reddit. (2021, January 18). Desalting Amino Acids. [Link]
-
OChemTutor. (n.d.). pKa values. [Link]
-
Wikipedia contributors. (n.d.). Nicotinic acid. [Link]
-
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). [Link]
-
Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Solubility and pH [saylordotorg.github.io]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminonicotinic acid, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjpdft.com [rjpdft.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Palladium Residue Removal from 6-(3-Aminophenyl)nicotinic Acid Products
Welcome to the Technical Support Center for the purification of 6-(3-Aminophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual palladium from your final product. Given the bidentate chelating potential of the aminophenyl and nicotinic acid moieties, this particular molecule can present unique purification challenges. This resource provides in-depth, field-proven insights and detailed protocols to ensure your product meets the stringent purity requirements for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my this compound product so critical?
A1: Residual palladium in active pharmaceutical ingredients (APIs) and their intermediates is strictly regulated by international guidelines, such as the ICH Q3D guideline for elemental impurities.[1][2] Palladium is a toxic heavy metal, and its presence can compromise the safety and efficacy of the final drug product. Furthermore, residual palladium can interfere with subsequent synthetic steps and analytical assays, leading to unreliable results.
Q2: What makes palladium removal from this compound particularly challenging?
A2: The primary challenge stems from the molecular structure of this compound itself. The presence of both an amine group on the phenyl ring and the nitrogen on the pyridine ring, in addition to the carboxylic acid, creates multiple potential chelation sites for palladium. This strong binding can keep the palladium solubilized in the reaction mixture, making it difficult to remove by simple filtration or crystallization.[3]
Q3: What are the acceptable limits for palladium in a pharmaceutical product?
A3: According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium depends on the route of administration. For oral medications, the PDE is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams or less.[2]
Q4: What are the primary methods for removing palladium residues?
A4: The most common and effective methods include treatment with activated carbon, the use of specialized palladium scavengers (often silica-based or polymer-supported), and crystallization.[4] The choice of method depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, and the desired level of purity.
Q5: How do palladium scavengers work?
A5: Palladium scavengers are solid materials functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas. When added to the reaction mixture, these scavengers selectively bind to the palladium, forming an insoluble complex that can be easily removed by filtration.[5]
Troubleshooting and Optimization Guide
This section provides a systematic approach to tackling common issues encountered during the removal of palladium from this compound.
Issue 1: High Levels of Residual Palladium After Initial Work-up
Possible Cause: Strong chelation of palladium by the product, keeping it in solution.
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Standard purification methods may be insufficient. The use of a scavenger with a strong affinity for palladium is recommended. Thiol-based or trimercaptotriazine (TMT)-based scavengers are often highly effective for various palladium species.[4][6]
-
Optimize Scavenging Conditions:
-
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of scavenging, provided your product is thermally stable.
-
Time: Extend the treatment time with the scavenger. In some cases, stirring overnight may be necessary for effective removal.
-
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a polishing step with a high-affinity scavenger to remove trace amounts.
Issue 2: Significant Product Loss During Palladium Removal
Possible Cause: Non-specific adsorption of your this compound product onto the scavenger or activated carbon. This is a known issue, especially with activated carbon, which can adsorb organic molecules indiscriminately.[6]
Suggested Solutions:
-
Screen Different Scavengers: Some scavengers have a lower propensity for non-specific binding. It is advisable to screen a small panel of scavengers to find one that effectively removes palladium with minimal product loss.
-
Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. This can be determined through small-scale optimization experiments.
-
Change the Solvent: The choice of solvent can influence the non-specific binding of your product. Experiment with different solvents to find one that maximizes palladium removal while minimizing product loss.
Decision-Making Workflow for Palladium Removal
Sources
preventing oxidation of the amino group in 6-(3-Aminophenyl)nicotinic acid
Topic: Preventing Oxidation of the Amino Group
Core Technical Overview
The Vulnerability: 6-(3-Aminophenyl)nicotinic acid is a biaryl system containing a nicotinic acid moiety and a 3-aminophenyl (aniline) moiety. While the nicotinic acid ring is electron-deficient and oxidatively stable, the aniline nitrogen is electron-rich and highly susceptible to Radical Cation Oxidation.
The Mechanism of Failure:
Upon exposure to atmospheric oxygen (
-
N-Oxide formation: (M+16 peak in MS).
-
Azo-dimerization: (M+M-2 peak).
-
Polymerization: Formation of "aniline black" oligomers (insoluble dark precipitates).
Storage & Stability Protocols
Preventing degradation before you even open the bottle.
Q: My compound arrived white but turned brown after two weeks. Is it ruined?
A: Not necessarily. The brown color is often due to trace surface oxidation (poly-aniline oligomers) which have high extinction coefficients. The bulk material may still be >95% pure.
-
Action: Perform an LC-MS check. If the main peak is intact, perform a rapid filtration through a short plug of silica or activated carbon to remove the colored impurities.
Protocol A: The "Inert Shield" Storage System
Use this protocol for long-term storage of the free base.
| Parameter | Requirement | Technical Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid, unlike Nitrogen ( |
| Temperature | -20°C | Arrhenius equation dictates that lowering T slows radical propagation rates significantly. |
| Container | Amber Glass | Blocks UV radiation (200-400 nm) which catalyzes the initial electron transfer. |
| Desiccant | Moisture acts as a proton shuttle, facilitating radical recombination steps. |
Reaction & Handling Optimization
How to use the molecule without degrading it.
Q: I am using this in a Suzuki coupling. How do I prevent oxidation during the reaction?
A: The basic conditions of Suzuki couplings (Carbonate/Phosphate bases) deprotonate the aniline, making the lone pair maximally available for oxidation. You must remove dissolved oxygen.
Protocol B: The Freeze-Pump-Thaw (FPT) Cycle
Sparging with nitrogen is insufficient for sensitive anilines. Use FPT for critical steps.
-
Freeze: Place the solvent/reaction flask in liquid nitrogen until solid.
-
Pump: Apply high vacuum ( < 0.1 mbar) for 10–15 minutes to remove head-space gas.
-
Thaw: Close the vacuum valve and thaw in a warm water bath. Gas bubbles will evolve.
-
Repeat: Perform 3 cycles total. Backfill with Argon.
Visualizing the Protection Workflow
The following diagram illustrates the critical decision points for handling this molecule.
Caption: Pathways of oxidation risk (Red) vs. stabilization strategies (Green) for the aniline moiety.
Troubleshooting & Purification
Correcting issues when they arise.
Q: Can I use antioxidants in my purification solvent?
A: Yes. Adding 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to your mobile phase can scavenge radicals during column chromatography.
-
Note: Ascorbic acid is polar (good for Reverse Phase); BHT is non-polar (good for Normal Phase).
Q: The product is oiling out and turning black during workup. Why?
A: You are likely lingering at the Isoelectric Point (pI) .
-
Chemistry: This molecule is a zwitterion.
-
Nicotinic Acid
-
Aniline
[1] -
Pyridine
-
-
At pH 4–5, the molecule is neutral (zwitterionic) and least soluble, leading to precipitation and "oiling out," which traps impurities and accelerates auto-oxidation.
-
Solution: Drive the pH to < 1 (fully protonated cation) or > 10 (fully deprotonated anion) to maintain solubility during extraction. Acidic workup (pH 1) is preferred as protonating the amine protects it from oxidation.
Protocol C: HCl Salt Formation (Ultimate Stabilization)
Convert the free base to the Hydrochloride salt for long-term stability.
-
Dissolve: Dissolve the crude free base in minimal dry Methanol or Ethanol (degassed).
-
Acidify: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitate: Add diethyl ether or hexanes until the salt precipitates.
-
Filter: Filter under Argon. The resulting Dihydrochloride salt is significantly more resistant to oxidation than the free base.
Analytical Validation (FAQ)
Q: LC-MS shows a peak at M+16. Is this the N-oxide?
A: Yes, M+16 usually indicates the N-oxide.
-
Confirmation: Treat a small sample with aqueous
(Sodium Dithionite). If the M+16 peak disappears and reverts to M, it was the N-oxide. If it remains, it may be a hydroxylated impurity on the phenyl ring.
Q: LC-MS shows M-2 or 2M-2. What is this?
A:
-
M-2: Formation of an imine (rare for primary anilines unless reacting with aldehyde impurities).
-
2M-2: Azo-dimer formation (
). This is irreversible and indicates significant oxidative degradation.
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and treating discoloration events.
References
-
National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]
-
American Chemical Society (ACS). (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols. Journal of Physical Chemistry A. [Link]
-
MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines.[2] Chemistry.[1][3][4][5][2][6][7][8][9][10][11] [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines.[10][Link]
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Pyridinecarboxylic acid, hydrochloride (1:1) | C6H6ClNO2 | CID 71558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
minimizing side reactions during 6-(3-Aminophenyl)nicotinic acid functionalization
Welcome to the technical support center for the functionalization of 6-(3-Aminophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.
I. Understanding the Molecule: Reactivity and Challenges
This compound is a bifunctional molecule containing both a nucleophilic aromatic amine and a carboxylic acid. This duality presents both opportunities for diverse functionalization and challenges in achieving chemoselectivity. The primary hurdles involve preventing self-polymerization, controlling the site of reaction, and avoiding common side reactions associated with amide bond formation.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the functionalization of this compound, providing the underlying causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product / Presence of Polymeric Material | Unprotected amino and carboxylic acid groups reacting with each other (intermolecularly). | Implement an orthogonal protecting group strategy. Protect the amine with Boc or Fmoc and the carboxylic acid as a methyl or ethyl ester.[1][2][3] |
| Formation of N-Acylurea Byproduct | Use of carbodiimide coupling agents (e.g., DCC, EDC) leading to the rearrangement of the O-acylisourea intermediate.[4] | 1. Add a nucleophilic additive like HOBt or HOAt to trap the O-acylisourea and form a more stable active ester.[5] 2. Switch to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU) coupling reagent.[6][7] |
| Guanidinylation of the Amino Group | Reaction of the unprotected amine with uronium/aminium-based coupling reagents (e.g., HATU, HBTU).[8] | Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine-containing substrate.[9] |
| Racemization at an Adjacent Chiral Center (if applicable) | Over-activation of the carboxylic acid or prolonged reaction times in the presence of base, leading to the formation of an oxazolone intermediate.[6][10] | 1. Use a milder base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[6] 2. Employ coupling additives that suppress racemization, such as HOBt.[5] 3. Lower the reaction temperature. |
| Difficulty in Product Purification | Contamination with unreacted starting materials, coupling agent byproducts (e.g., DCU), or other side products. | 1. For DCC byproducts, filter the reaction mixture as dicyclohexylurea (DCU) is often insoluble.[5] 2. Utilize aqueous workups with dilute acid and base to remove unreacted starting materials and some byproducts. 3. Employ column chromatography or recrystallization for final purification.[11][12] |
Workflow for Minimizing Side Reactions
Caption: A logical workflow for the functionalization of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for this molecule?
A1: An orthogonal protecting group strategy is highly recommended.[2][13] This involves using protecting groups for the amine and carboxylic acid that can be removed under different conditions. A common and effective approach is to protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate and the carboxylic acid as a methyl or ethyl ester. The ester can be selectively hydrolyzed under basic conditions, leaving the Boc group intact for subsequent amide coupling at the carboxylic acid. Conversely, the Boc group can be removed with acid, allowing for functionalization at the amine.
Q2: Which coupling reagent should I use for amide bond formation?
A2: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[4] While carbodiimides like DCC and EDC are common, they are prone to forming N-acylurea byproducts. For higher yields and cleaner reactions, uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP are often preferred.[6][7] When using HATU or HBTU, it is crucial to pre-activate the carboxylic acid to prevent guanidinylation of your amine.[8]
Q3: How can I avoid polymerization?
A3: Polymerization occurs when the unprotected amine of one molecule reacts with the unprotected carboxylic acid of another. The most effective way to prevent this is by using protecting groups. By protecting one of the functional groups, you can selectively control the reactivity and direct the functionalization to the desired site.
Q4: My reaction is sluggish. How can I improve the reaction rate?
A4: Several factors can contribute to a slow reaction:
-
Insufficient Activation: Ensure you are using an adequate amount of coupling reagent and base (if required). The direct conversion of a carboxylic acid to an amide can be difficult without proper activation because amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate.[14][15]
-
Steric Hindrance: If either your this compound derivative or the coupling partner is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or a more potent coupling reagent.
-
Solvent Choice: Ensure your reactants are fully dissolved. Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions.
Q5: What is the best way to purify the final product?
A5: Purification strategies for substituted nicotinic acid derivatives often involve a combination of techniques.[11]
-
Aqueous Workup: After the reaction, a standard aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO3) can help remove many impurities.
-
Filtration: If you use DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can be removed by filtration.[5]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[12][16]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the most reliable method to achieve high purity.[11]
Mechanism of a Common Side Reaction: N-Acylurea Formation
Caption: Pathway showing the formation of the desired amide versus the N-acylurea side product.
IV. Experimental Protocols
Protocol 1: Boc Protection of the Amino Group
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Add sodium bicarbonate (2.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Amide Coupling using HATU
Note: This protocol assumes the carboxylic acid is deprotected and the amine is protected.
-
In an inert atmosphere flask, dissolve the Boc-protected this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner (1.2 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Carboxylic Acids Important Reactions. Jack Westin. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Purification of nicotinic acid. Google Patents. Available at:
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]
-
Protecting groups in organic synthesis + H2O. Available at: [Link]
-
22.10 Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Purification of nicotinamide. Google Patents. Available at:
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Method for the organocatalytic activation of carboxylic acids for chemical reactions using orthosubstituted arylboronic acids. Google Patents. Available at:
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
08.09 Activation Substitution of Carboxylic Acids. YouTube. Available at: [Link]
-
Deprotection: The Concept of Orthogonal Sets. In: Kocienski, P.J. (eds) Protecting Groups. Thieme.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
Amino Acid-Protecting Groups. Available at: [Link]
-
Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. PubMed. Available at: [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. Available at: [Link]
-
Coupling Reagents. AAPPTEC. Available at: [Link]
-
p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR.org. Available at: [Link]
-
3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. PubMed. Available at: [Link]
-
Innate pharmacophore assisted selective C–H functionalization to therapeutically important nicotinamides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]
-
Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. Available at: [Link]
-
Nicotinic acid. Wikipedia. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]
-
Niacin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]
Sources
- 1. mazams.weebly.com [mazams.weebly.com]
- 2. scispace.com [scispace.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. jackwestin.com [jackwestin.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
HPLC method development for 6-(3-Aminophenyl)nicotinic acid purity analysis
An In-Depth Guide to Developing a Stability-Indicating HPLC Purity Method for 6-(3-Aminophenyl)nicotinic Acid
Introduction: The Analytical Imperative for a Novel API
This compound is a heterocyclic compound incorporating structural motifs from both nicotinic acid and aniline. As a potential active pharmaceutical ingredient (API) or a key intermediate in drug synthesis, establishing its purity profile is a critical step in drug development. A robust, stability-indicating analytical method is not merely a quality control requirement; it is fundamental to ensuring the safety and efficacy of the final drug product.[1][2][3] The presence of impurities, even at trace levels, can have significant pharmacological and toxicological consequences.
This guide provides a comprehensive, field-proven strategy for developing and validating a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column selection to the rigorous validation required by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] This approach is designed to equip researchers and drug development professionals with the tools to build a self-validating analytical system that is both reliable and defensible.
Foundational Strategy: Understanding the Analyte
Effective method development begins with a thorough understanding of the analyte's physicochemical properties. This compound is an amphoteric molecule, possessing both a basic aminophenyl group and an acidic carboxylic acid group. This dual nature dictates its behavior in a chromatographic system.
-
pKa and pH Control: The molecule has at least two pKa values: one for the carboxylic acid (~pH 4-5) and one for the aromatic amine (~pH 4-5). This means its charge state is highly dependent on the mobile phase pH. To achieve consistent retention and good peak shape in RP-HPLC, it is essential to suppress the ionization of at least one of these functional groups.[6] Operating at a low pH (e.g., pH 2.5-3.0) will protonate the carboxylic acid (making it neutral) and protonate the amine (making it positively charged), while a mid-range pH could lead to a zwitterionic state, often resulting in poor retention and peak shape on standard C18 columns. Therefore, a low-pH mobile phase is the most logical starting point.
-
UV Absorbance: The presence of two aromatic rings (pyridine and benzene) suggests strong UV absorbance. A UV scan of the analyte is the first experimental step. A typical maximum absorbance (λmax) for this type of structure is expected in the 250-280 nm range, providing excellent sensitivity for detection. For this guide, we will assume a λmax of 265 nm was determined experimentally.[7]
Phase 1: Method Screening and Initial Development
The goal of this phase is to find a suitable combination of stationary and mobile phases that provides adequate retention and acceptable peak shape for the main analyte.
Experimental Workflow: Initial Screening
Caption: Initial screening workflow for column and mobile phase selection.
Rationale and Comparative Analysis
The choice of column and organic modifier is critical. A C18 column is the workhorse of RP-HPLC, providing robust hydrophobic retention. However, the aromatic nature of this compound makes a Phenyl-Hexyl column a compelling alternative due to its potential for π-π interactions, which can offer different selectivity for aromatic analytes and their impurities.[6]
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN is generally a stronger solvent and provides lower backpressure, while MeOH can offer different selectivity. Screening both is a prudent step. A low pH is maintained using phosphoric or formic acid to ensure consistent analyte protonation.[8]
Table 1: Comparative Data from Initial Column Screening
| Stationary Phase | Organic Modifier | Retention Time (min) | Tailing Factor | Resolution (API vs. Impurity 1) | Scientific Rationale & Decision |
| C18 | Acetonitrile | 5.8 | 1.2 | 1.8 | Good retention and peak shape. Provides a solid baseline for optimization. |
| C18 | Methanol | 7.2 | 1.4 | 1.6 | Increased retention but worse peak symmetry and lower resolution. ACN is superior. |
| Phenyl-Hexyl | Acetonitrile | 6.5 | 1.3 | 1.5 | Alternative selectivity but lower resolution for a critical impurity pair. C18 is superior. |
Phase 2: Method Optimization
With the basic parameters selected, the next step is to optimize the method to ensure all potential impurities and degradation products are well-resolved from the main API peak. A gradient elution is typically necessary for purity methods to ensure that late-eluting impurities are cleared from the column in a reasonable time.
Experimental Protocol: Gradient Optimization
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 265 nm
-
Column Temperature: 30 °C
-
-
Initial Gradient: Start with a shallow gradient, for example, 10-90% B over 20 minutes.
-
Analysis: Inject a sample containing the API and any known process impurities.
-
Evaluation: Observe the resolution between all peaks. If resolution is insufficient (<2.0), adjust the gradient slope. A shallower gradient increases resolution but also run time.
-
Finalization: Refine the gradient to achieve baseline separation for all components with the shortest possible run time. A typical optimized gradient might be: 0-2 min (10% B), 2-15 min (10-70% B), 15-18 min (70-90% B), 18-20 min (90% B), 20.1-25 min (10% B for re-equilibration).
Phase 3: Forced Degradation and Specificity
A purity method must be stability-indicating, meaning it can unequivocally assess the analyte in the presence of its degradation products.[9][10] Forced degradation studies are essential to generate these products and prove the method's specificity.[1][3][11]
Workflow for Forced Degradation Studies
Caption: Workflow demonstrating the use of forced degradation to establish method specificity.
Experimental Protocol: Forced Degradation
For each condition, a solution of this compound (approx. 0.5 mg/mL) is prepared. The goal is to achieve 5-20% degradation of the active ingredient.[12][13]
-
Acid Hydrolysis: Add 1 mL of 1M HCl to 10 mL of sample solution. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute for analysis.[14][15]
-
Base Hydrolysis: Add 1 mL of 1M NaOH to 10 mL of sample solution. Heat at 60°C. Withdraw aliquots, neutralize with HCl, and dilute for analysis.[14][15]
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 10 mL of sample solution. Keep at room temperature. Monitor periodically and dilute for analysis.[13][14]
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve the stressed solid and analyze.
-
Photolytic Degradation: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16]
Table 2: Representative Forced Degradation Results
| Stress Condition | % Degradation of API | Number of Degradants | Purity Angle / Purity Threshold | Conclusion |
| Acid (0.1M HCl, 8h) | 12.5% | 2 | 0.85 / 1.54 | API peak is pure and resolved from both degradants. |
| Base (0.1M NaOH, 4h) | 18.2% | 3 | 0.92 / 1.61 | API peak is pure. Major degradant at RRT 0.85. |
| Oxidative (3% H₂O₂, 24h) | 9.8% | 1 | 0.77 / 1.49 | API peak is pure and resolved from the N-oxide degradant. |
| Thermal (80°C, 48h) | < 1.0% | 0 | N/A | The compound is highly stable to dry heat. |
| Photolytic (ICH Q1B) | 4.5% | 1 | 1.05 / 1.88 | API peak is pure. Minor degradation observed. |
Purity Angle < Purity Threshold indicates spectral homogeneity across the peak, confirming it is not co-eluting with impurities.
The results confirm that the method is stability-indicating as it can separate the intact API from all degradation products generated under a variety of stress conditions.
Phase 4: Method Validation (ICH Q2(R1))
The final step is to formally validate the method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][17][18]
Validation Parameters and Acceptance Criteria
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity: Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Analyze samples spiked with the API at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.
-
Limit of Detection (LOD): The lowest concentration that can be detected. Typically determined by a signal-to-noise ratio of 3:1.[11]
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and ensure system suitability criteria are still met.
Table 3: Summary of Method Validation Results
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability RSD) | ≤ 1.0% | 0.45% |
| Precision (Intermediate RSD) | ≤ 2.0% | 0.88% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| Robustness | System Suitability Passes | Passed |
Final Recommended Purity Method
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC Grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time 0-2 min: 10% B
-
Time 2-15 min: 10% to 70% B
-
Time 15-18 min: 70% to 90% B
-
Time 18-20 min: 90% B
-
Time 20.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
System Suitability Criteria:
-
Tailing Factor: ≤ 1.5 for the API peak.
-
Theoretical Plates: ≥ 2000 for the API peak.
-
Resolution: ≥ 2.0 between the API and the closest eluting peak.
-
RSD of 5 replicate injections: ≤ 1.0% for peak area.
-
Conclusion
The development of a stability-indicating HPLC method is a systematic, multi-phase process grounded in the chemical principles of the analyte and the regulatory requirements for pharmaceutical analysis. By comparing stationary and mobile phases, optimizing the separation through gradient refinement, and rigorously challenging the method's specificity with forced degradation studies, we have established a robust and reliable method for the purity analysis of this compound. The subsequent validation as per ICH Q2(R1) guidelines confirms that this method is suitable for its intended purpose in a regulated drug development environment, ensuring the quality and consistency of this important chemical entity.
References
- Matysová, L., & Havlíková, L. (2004). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 941-959.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- SIELC Technologies. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column.
- SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- Jain, D., & Basniwal, P. K. (2013). Stability indicating HPLC method development - a review. ResearchGate.
- Sharma, S., & Singh, G. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2939-2946.
- Reddy, Y. R., & Kumar, K. K. (2016). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. Journal of Chemical and Pharmaceutical Research, 8(4), 934-943.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Jacobs, W. A. (2014). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. The Journal of Microbiology, Biotechnology and Food Sciences, 3(4), 316-319.
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31.
- Lavenson, D., et al. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 25(7), 646-655.
- Haddad, P. R., & Nesterenko, P. N. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- Kawamura, K., et al. (2006). Separation of Aromatic Carboxylic Acids Using Quaternary Ammonium Salts on Reversed‐Phase HPLC. Semantic Scholar.
- Soczewiński, E., & Polak, B. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
- Vervoort, R. J. M., et al. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59(2), 147-155.
- Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online.
- Pawar, S., et al. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 56-65.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
- Borman, P., & Nethercote, P. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Kumar, S., & Kumar, A. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 163-169.
- Singh, R., & Kumar, S. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-348.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. ijtrd.com [ijtrd.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijprt.org [ijprt.org]
- 13. ijrpp.com [ijrpp.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Amine-Functionalized Metal-Organic Frameworks
A Senior Application Scientist's Perspective on the Thermogravimetric Analysis of MOFs Based on 6-(3-Aminophenyl)nicotinic Acid and its Analogs
This guide will delve into the key factors governing the thermal stability of MOFs, present comparative data from related structures, and provide a detailed experimental protocol for conducting reliable TGA measurements.
The Crucial Role of Ligand Functionalization in MOF Thermal Stability
The thermal stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal ions and the organic linkers, as well as the inherent thermal stability of the linkers themselves.[1] The introduction of functional groups onto the organic linker can significantly influence these properties. In the case of this compound, the presence of both an amino (-NH2) group and a pyridine-carboxylate backbone presents a unique combination of functionalities that can impact the thermal decomposition pathway.
Generally, the decomposition of MOFs can be categorized as either ligand-centered or node-centered.[2] For many carboxylate-based MOFs, the initial weight loss observed in TGA is due to the removal of guest solvent molecules from the pores, followed by the decomposition of the organic linker at higher temperatures. The nature of the functional group can alter the decomposition temperature. For instance, electron-withdrawing groups can sometimes enhance thermal stability, while other groups might introduce reactive sites that lower the decomposition temperature.
Comparative Thermogravimetric Analysis
To contextualize the expected thermal behavior of a this compound-based MOF, we will compare the TGA data of MOFs constructed from structurally similar linkers: those containing aminophenyl moieties and those with pyridine-carboxylate functionalities.
| Metal-Organic Framework (MOF) | Metal Center | Organic Linker | Decomposition Temperature (°C) | Atmosphere | Key Observations |
| Hypothetical APN-MOF | Zn(II) or Cu(II) | This compound | Not Experimentally Determined | N₂ / Air | Expected to show multi-step decomposition. Initial loss of solvent, followed by decomposition of the aminophenyl and then the pyridine-carboxylate moieties. |
| MIL-53(Al)-NH₂ | Al(III) | 2-Aminoterephthalic acid | ~350 | - | The amino group can influence the framework's interaction with guest molecules and its overall stability.[3] |
| Co(II)-3,5-pyridinedicarboxylate | Co(II) | 3,5-Pyridinedicarboxylic acid | Framework decomposition starts at 338 | N₂ | Demonstrates the inherent stability of a pyridine-based linker in a MOF structure.[4] |
| ZIF-8 | Zn(II) | 2-Methylimidazole | ~450-550 | Air | A benchmark for high thermal stability, though with a different linker type (imidazolate vs. carboxylate).[5] |
| MOF-5 | Zn(II) | Terephthalic acid | ~450 | N₂ | A well-studied carboxylate-based MOF, providing a baseline for comparison with functionalized terephthalates.[6] |
Analysis of Comparative Data:
The data suggests that the thermal stability of a hypothetical MOF derived from this compound would likely fall within the range of 300-450°C. The pyridine-carboxylate core is known to form robust MOFs, while the aminophenyl group might offer sites for post-synthetic modification but could also represent a point of initial thermal decomposition. The exact decomposition temperature will be highly dependent on the chosen metal center and the resulting coordination environment.[7][8]
Experimental Protocol: Thermogravimetric Analysis of MOFs
To ensure accurate and reproducible TGA data, a standardized experimental protocol is essential. The following methodology is recommended for the thermal analysis of MOFs.
Objective: To determine the thermal stability and decomposition profile of a synthesized MOF material.
Instrumentation: A calibrated thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is ideal for simultaneous analysis of mass loss and thermal events.
Materials:
-
Synthesized and activated MOF sample (5-10 mg)
-
High-purity nitrogen (or air, depending on the desired analysis) for purging
-
TGA sample pans (platinum or alumina)
Procedure:
-
Sample Preparation: Ensure the MOF sample is properly activated to remove any guest solvent molecules that could interfere with the analysis of the framework's thermal stability. This is typically achieved by heating the sample under vacuum.
-
Instrument Setup:
-
Tare the TGA balance with an empty sample pan.
-
Carefully place 5-10 mg of the activated MOF sample into the pan.
-
Place the pan in the TGA furnace.
-
Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is often taken as the point of significant weight loss after the initial solvent removal.
-
Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates for different stages.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of MOFs.
Interpreting the TGA Curve of an Amine-Functionalized Nicotinic Acid MOF
A hypothetical TGA curve for a MOF derived from this compound is expected to exhibit distinct regions of weight loss.
Caption: Hypothetical TGA curve for a this compound MOF.
I. Solvent Removal: An initial weight loss at temperatures below 150°C is typically attributed to the desorption of physically adsorbed and coordinated solvent molecules from the MOF's pores.
II. Stable Framework: A plateau in the TGA curve indicates the temperature range where the MOF framework is stable.
III. Ligand Decomposition: A significant weight loss, often in one or more steps, corresponds to the decomposition of the organic linker. For a this compound linker, this could involve the initial loss of the aminophenyl group followed by the decomposition of the pyridine ring and carboxylate groups.
IV. Framework Collapse: The continued decomposition of the organic components leads to the collapse of the crystalline framework.
V. Final Residue: The remaining mass at the end of the analysis is typically the metal oxide.
Conclusion and Future Directions
While the direct synthesis and thermal analysis of MOFs from this compound require further experimental investigation, a comparative analysis of structurally related MOFs provides valuable insights into their expected thermal stability. The combination of a robust pyridine-carboxylate backbone with a functionalizable amino group makes this ligand a promising candidate for the design of new MOFs with tailored properties. Future work should focus on the synthesis of these novel materials and their comprehensive characterization, including detailed TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) studies to elucidate the specific decomposition pathways. This will enable a more precise understanding of how the interplay between the metal center and the bifunctional linker dictates the thermal behavior of these promising porous materials.
References
- Mu, B., & Walton, K. S. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. Journal of Physical Chemistry C, 115(46), 22748–22754.
- Mu, B., & Walton, K. S. (2011). Thermal analysis and heat capacity study of metal-organic frameworks. Journal of Physical Chemistry C, 115(46), 22748-22754.
- Castells-Gil, J., & Martí-Gastaldo, C. (2020). The thermal stability of metal-organic frameworks.
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. Retrieved February 15, 2026, from [Link]
- Ferreira, P., et al. (2022). Recent Advances in Catalytic Compounds Developed by Thermal Treatment of (Zr-Based) Metal–Organic Frameworks.
-
The Royal Society of Chemistry. (n.d.). Functionalisation of MOFs open metal sites with pendant amines for CO2 capture. Retrieved February 15, 2026, from [Link]
- Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2023).
-
MDPI. (n.d.). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. Retrieved February 15, 2026, from [Link]
- Physiochemical characterization of metal organic framework materials: A mini review. (2022). Results in Chemistry, 4, 100329.
-
ResearchGate. (n.d.). Thermo gravimetric analysis (TGA) curve of the Ni-MOF ({Ni3(HCOO)6·DMF}n). Retrieved February 15, 2026, from [Link]
- Wang, Y., et al. (2019). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Molecules, 24(18), 3348.
-
ResearchGate. (n.d.). Structural characterizations of thermal annealed MOF-5 samples at 350.... Retrieved February 15, 2026, from [Link]
- Li, Y., et al. (2022). The Synergistic Effect of Fe-Based MOFs and HTPB on AP Decomposition in Solid Propellants.
-
MDPI. (n.d.). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Retrieved February 15, 2026, from [Link]
-
Academia.edu. (n.d.). (PDF) Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). Retrieved February 15, 2026, from [Link]_
-
MDPI. (n.d.). Thermally Stable Anilate-Based 3D CPs/MOFs. Retrieved February 15, 2026, from [Link]
-
UMT JOURNAL. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Retrieved February 15, 2026, from [Link]
- ACS Publications. (2019). Exploring Host-Guest Interactions in the α-Zn3(HCOO)6 Metal-Organic Framework. ACS Omega, 4(2), 4000-4011.
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2022). Inorganic Chemistry, 61(5), 2536–2544.
-
E3S Web of Conferences. (2024). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in Metal–Organic Frameworks for the Surface Modification of the Zinc Metal Anode: A Review. Retrieved February 15, 2026, from [Link]
Sources
- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 6-(3-Aminophenyl)nicotinic acid
Topic: 6-(3-Aminophenyl)nicotinic acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, EHS Officers
Executive Summary & Chemical Profile
Immediate Action: Treat this compound as a Hazardous Non-Halogenated Organic Solid . Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2] Potential aquatic toxicity due to the aniline moiety. Disposal Method: High-temperature incineration via an approved chemical waste contractor.
Chemical Characterization for Disposal: To dispose of this chemical safely, you must understand its functional behavior. It is an amphoteric molecule containing both a basic nitrogen (pyridine/aniline) and an acidic group (carboxylic acid).
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Pyridine ring substituted with a carboxylic acid and an aminophenyl group.[3] | Amphoteric: Soluble in both dilute acids (protonation of amine) and dilute bases (deprotonation of acid). |
| Physical State | Solid (Powder), likely off-white to pale yellow. | Dust Hazard: High surface area increases reactivity and inhalation risk. |
| Reactivity Class | Organic Acid / Organic Amine. | Incompatible with Strong Oxidizers. Specifically incompatible with Nitric Acid (risk of electrophilic aromatic substitution/nitration exotherm). |
| RCRA Classification | Not P-listed or U-listed specifically by name, but defaults to D001 (Ignitable) if in flammable solvent or general Hazardous Organic Waste . | Must be segregated from general refuse and drain systems.[4] |
Risk Assessment & Incompatibility Logic (The "Why")
As a Senior Scientist, you must not only follow rules but understand the causality of safety.
-
The Nitrogen Risk (Aniline/Pyridine Moiety): The amino group on the phenyl ring is electron-donating.
-
Risk:[1][2][5][6] If mixed with strong oxidizing acids (e.g., Fuming Nitric Acid, Chromic Acid), the ring becomes highly susceptible to rapid oxidation or uncontrolled nitration, leading to thermal runaway or explosion.
-
Protocol:NEVER dispose of this compound in "Acid Waste" containers that may contain oxidizing acids.
-
-
The Solubility Factor (Amphoteric Nature):
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Use this for: Expired shelf stock, weighing paper, contaminated gloves, and filter cakes.
-
Segregation: Obtain a dedicated waste container labeled "Hazardous Waste - Solid Organic - Non-Halogenated."
-
Note: Ensure the container is polyethylene (HDPE) or glass. Avoid metal if the waste is wet/acidic.[7]
-
-
Transfer:
-
Work inside a chemical fume hood.[2]
-
Transfer the solid carefully to avoid dust generation.
-
Do not mix with oxidizers (permanganates, nitrates).
-
-
Labeling:
-
Chemical Name: "this compound" (Do not use abbreviations).
-
Constituents: "100% Organic Solid".
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
-
Sealing: Cap tightly. Wipe the exterior of the container with a damp paper towel (solvent: ethanol) to remove dust residues. Dispose of the wipe in the same container.
Protocol B: Liquid Waste (Mother Liquors / Reaction Mixtures)
Use this for: HPLC waste, reaction solvents (DMSO, DMF, Methanol).
-
Characterization: Determine the solvent system.
-
If dissolved in DCM/Chloroform
Halogenated Waste . -
If dissolved in Methanol/DMSO/DMF
Non-Halogenated Waste .
-
-
pH Check: Ensure the solution pH is between 3 and 11.
-
Why? Extreme pH can degrade waste containers over time. If the solution is extremely acidic (e.g., from a reaction workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum.
-
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Log Entry: Immediately log the addition on the waste tag. Record as "Pyridine/Aniline derivative dissolved in [Solvent Name]."
Protocol C: Spill Cleanup (Immediate Response)
-
Isolate: Mark the area. If outside a hood, ensure lab ventilation is active.
-
PPE: Double nitrile gloves, lab coat, safety goggles. (N95 mask recommended if powder is fine/dusty).
-
Dry Spill (Powder):
-
Do not wet initially (prevents spreading a sludge).
-
Cover with a generic spill absorbent (vermiculite or chemically treated pads).
-
Sweep gently into a dust pan.
-
Place waste in a wide-mouth jar (Stream A).
-
-
Wet Spill (Solution):
-
Cover with absorbent pads.
-
Decontamination Wash: Once bulk liquid is removed, wipe the surface with 1M HCl (to protonate the amine and solubilize residues), followed by water, then 1M NaHCO3 (to neutralize surface), and finally water.
-
Reasoning: The acid wash lifts the organic base; the bicarb wash ensures no acid residue remains on the benchtop.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of this compound residues.
Figure 1: Decision tree for segregating this compound waste streams. Note the critical prohibition of oxidizing acids.
Regulatory & Compliance Reference
This protocol is grounded in the following regulatory frameworks. Ensure your facility's EHS officer reviews these classifications against local municipal codes.
-
EPA (RCRA): While not explicitly P-listed, this compound is a "Characteristic Hazardous Waste" if ignitable (D001) or simply a "Listed Waste" by virtue of solvent mixtures (F-codes).
-
Compliance Check: Never dilute to escape regulation.
-
-
DOT (Transport):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (or Irritating material, depending on purity).
-
Class: 6.1 (Toxic) or 9 (Miscellaneous).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59-67-6 (Nicotinic Acid Derivatives). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
